

Introduction: Unveiling a Versatile Naphthylamine Core

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Compound of Interest

Compound Name: **7-Methylnaphthalen-1-amine**

Cat. No.: **B1584374**

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7-Methylnaphthalen-1-amine, identified by the CAS number 6939-34-0, is a substituted naphthalenamine characterized by a naphthalene ring system bearing an amino group at the 1-position and a methyl group at the 7-position.[1] This bifunctional aromatic amine serves as a crucial building block in organic synthesis and is gaining traction within the pharmaceutical and materials science sectors. Its aromatic structure imparts significant stability, while the reactive amino group provides a versatile handle for a multitude of chemical transformations, including electrophilic aromatic substitutions.[1]

As a solid compound at room temperature, its utility extends from the synthesis of dyes and pigments to more sophisticated applications in medicinal chemistry.[1] Notably, it is classified within the product family of "Protein Degrader Building Blocks," highlighting its potential in the development of novel therapeutics such as PROTACs (Proteolysis-Targeting Chimeras).[2] This guide offers a senior application scientist's perspective on the core technical aspects of **7-Methylnaphthalen-1-amine**, focusing on its properties, synthesis, applications, and safe handling.

Core Physicochemical & Structural Properties

The foundational characteristics of a chemical entity dictate its behavior and potential applications. The properties of **7-Methylnaphthalen-1-amine** are summarized below, providing the essential data for experimental design and computational modeling.

Table 1: Physicochemical and Structural Identifiers for **7-Methylnaphthalen-1-amine**

Property	Value	Source(s)
CAS Number	6939-34-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₁ N	[1] [2] [3]
Molecular Weight	157.21 g/mol	[2] [3] [5]
Melting Point	57-58 °C	[3] [5]
Boiling Point	162 °C @ 10 Torr	[3] [5]
Appearance	Solid at room temperature	[1]
IUPAC Name	7-methylnaphthalen-1-amine	[6]
SMILES	NC1=C2C(=CC=C(C(C)C2)C=C1	[1]
InChI	InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3	[1]
InChIKey	MYBYSMPTIQBFLA-UHFFFAOYSA-N	[1]

7-Methylnaphthalen-1-amine

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Caption: 2D Structure of **7-Methylnaphthalen-1-amine**.

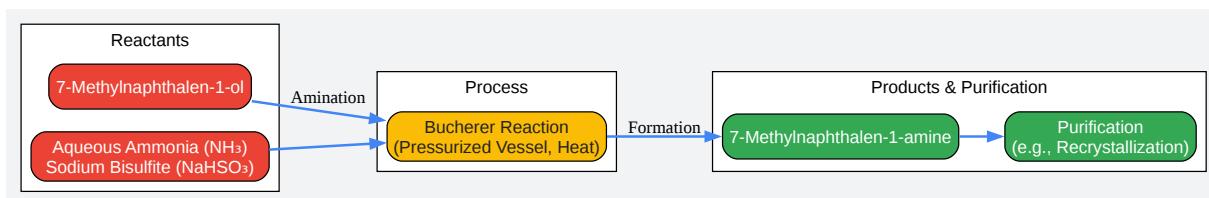
Synthesis, Reactivity, and Mechanistic Considerations

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective utilization. While specific, detailed synthetic procedures for **7-Methylnaphthalen-1-amine** are not extensively published in readily accessible literature, its structure suggests plausible and established synthetic routes.

Proposed Synthetic Pathway: The Bucherer Reaction

The Bucherer reaction is a cornerstone of amine synthesis from naphthols. This reversible reaction, typically catalyzed by a sulfite or bisulfite, allows for the amination of hydroxyl-substituted naphthalenes. A logical and industrially scalable approach to **7-Methylnaphthalen-1-amine** would, therefore, start from the corresponding naphthol, 7-methylnaphthalen-1-ol.

Experimental Rationale: The reaction proceeds via the addition of bisulfite to the keto-tautomer of the naphthol, forming a tetralone-sulfonic acid intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (or an amine), leading to the displacement of the hydroxyl group and subsequent elimination of the bisulfite to yield the final amine product. The equilibrium is driven towards the amine product by using an excess of the aminating agent.



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Caption: Proposed synthesis via the Bucherer Reaction.

Core Reactivity

The chemical personality of **7-Methylnaphthalen-1-amine** is dominated by the interplay between the electron-donating amino group and the extended π -system of the naphthalene core.

- **Basicity:** The lone pair of electrons on the nitrogen atom of the amino group confers basic properties, allowing the molecule to readily form salts with various acids.^[1] This is a critical consideration for purification, formulation, and biological assays. The hydrochloride salt is a common derivative.^[7]

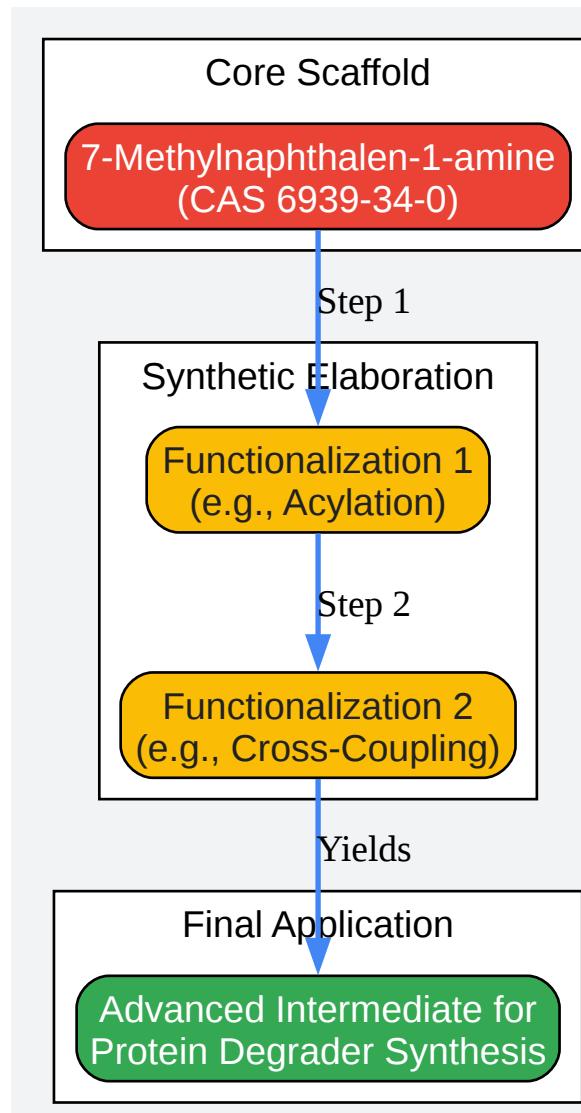
- Electrophilic Aromatic Substitution (EAS): The $-\text{NH}_2$ group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 5). This predictable reactivity makes it an excellent precursor for synthesizing more complex, polysubstituted naphthalene derivatives.
- Nucleophilicity: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. This is the key to its utility as a building block in multi-step syntheses.

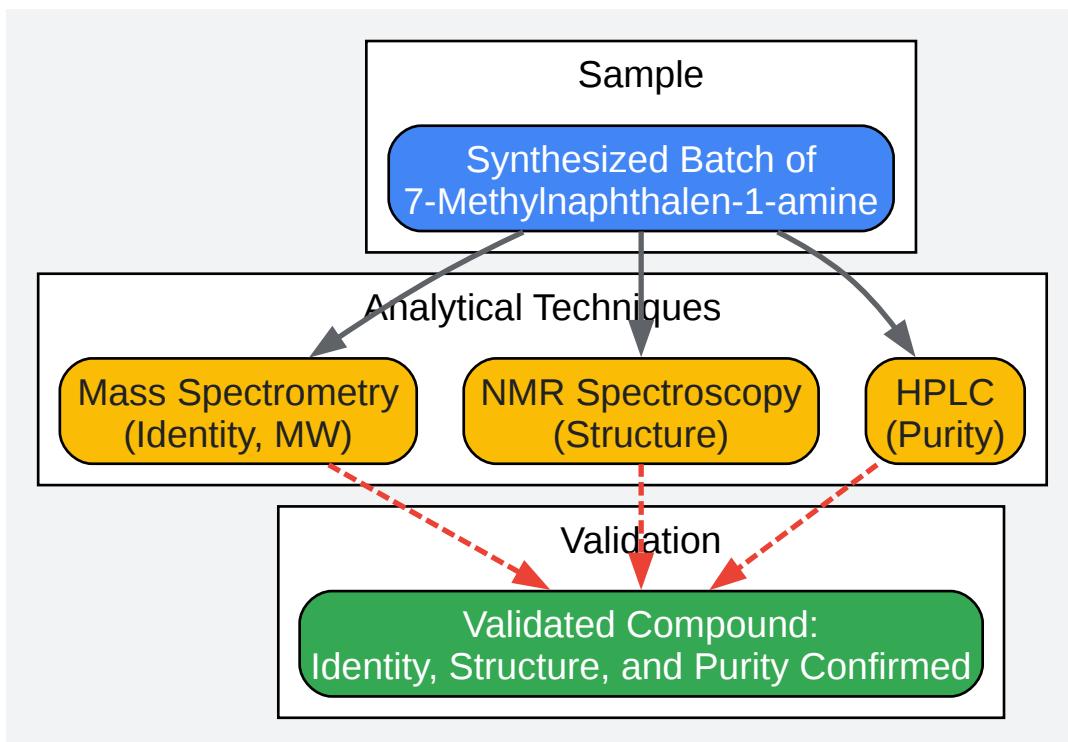
Applications in Drug Discovery and Organic Synthesis

The true value of a chemical intermediate is realized in its applications. **7-Methylnaphthalen-1-amine** is positioned as a high-value scaffold for several advanced applications.

Keystone Intermediate for Targeted Protein Degraders

The most compelling modern application for this molecule is its role as a building block for protein degraders.^[2] In the synthesis of PROTACs and other molecular glues, specific aromatic scaffolds are required to construct the ligands that bind to the target protein or the E3 ubiquitin ligase. The naphthalenamine core provides a rigid, well-defined structure that can be elaborated upon to achieve high-affinity binding.





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